Tazifylline - 79712-55-3

Tazifylline

Catalog Number: EVT-255623
CAS Number: 79712-55-3
Molecular Formula: C23H32N6O3S
Molecular Weight: 472.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(±)-Tazifylline is a potent, selective and long-acting histamine H1 receptor antagonist.
Source and Classification

Tazifylline is classified under antihistamines, specifically as a histamine H1 receptor antagonist. Its chemical structure can be identified by the CAS number 79712-55-3. The compound is synthesized through specific chemical reactions involving various reagents and conditions, which are detailed in the synthesis analysis section below.

Synthesis Analysis

The synthesis of Tazifylline involves a multi-step process starting from 1-bromo-3-chloropropane. The primary steps are as follows:

  1. Initial Reaction: 1-bromo-3-chloropropane reacts with thiophenol in the presence of sodium hydroxide. This reaction occurs in refluxing water to produce 1-(phenylthio)-3-chloropropane.
  2. Condensation: The intermediate compound (1-(phenylthio)-3-chloropropane) is then condensed with piperazine in refluxing ethanol-water, also in the presence of sodium hydroxide, yielding Tazifylline as the final product.

Technical Parameters

  • Reagents Used: 1-bromo-3-chloropropane, thiophenol, sodium hydroxide, piperazine.
  • Conditions: Refluxing water for the first step and refluxing ethanol-water for the condensation step.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography may be employed to isolate Tazifylline from by-products.
Molecular Structure Analysis

Tazifylline's molecular structure can be characterized by its specific arrangement of atoms and functional groups. The compound features a piperazine ring, which is crucial for its biological activity as an H1 receptor antagonist.

Structural Data

  • Molecular Formula: C₁₃H₁₈ClN₃OS
  • Molecular Weight: Approximately 287.82 g/mol
  • Key Functional Groups: The presence of a thiophenol moiety contributes to its reactivity and interaction with biological targets.

The stereochemistry of Tazifylline plays a significant role in its binding affinity to the histamine H1 receptor, influencing its pharmacological properties.

Chemical Reactions Analysis

Tazifylline participates in several chemical reactions that can modify its structure or produce derivatives:

  1. Oxidation: Under specific conditions, Tazifylline can be oxidized to form sulfoxides or sulfones.
    • Common Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.
  2. Reduction: This compound can undergo reduction to yield corresponding thiol derivatives.
    • Common Reducing Agents: Lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at halogenated positions within Tazifylline.
    • Nucleophiles Used: Amines or thiols can be utilized depending on the desired product.

Major Products Formed

  • From Oxidation: Sulfoxides and sulfones.
  • From Reduction: Thiol derivatives.
  • From Substitution: Various substituted derivatives based on the nucleophile employed.
Mechanism of Action

Tazifylline acts primarily through selective antagonism of the histamine H1 receptor. By binding to this receptor, it prevents histamine from eliciting its physiological effects, such as bronchoconstriction and increased vascular permeability associated with allergic responses.

Detailed Mechanism

  • Binding Affinity: Tazifylline exhibits high selectivity for the H1 receptor while showing minimal interaction with other receptors.
  • Physiological Effects: Inhibition of histamine-induced bronchoconstriction leads to potential therapeutic benefits in conditions like asthma and allergic rhinitis.
Physical and Chemical Properties Analysis

Tazifylline possesses several notable physical and chemical properties that influence its behavior in biological systems:

Key Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range characteristic of similar compounds.
  • pH Stability Range: Optimal stability observed within neutral pH environments.
Applications

Tazifylline has diverse applications across various fields:

  1. Pharmaceutical Research: Utilized as a model compound to explore histamine receptor interactions and develop new antihistamines.
  2. Biological Studies: Investigated for its effects on histamine-induced biological responses across different cell types.
  3. Therapeutic Potential: Explored for applications in treating allergic asthma, inflammation, and other related conditions.
  4. Industrial Use: May serve as a precursor in synthesizing novel antihistamine drugs and related compounds .
Pharmacological Mechanisms and Receptor Interactions

Tazifylline represents a structurally optimized xanthine derivative engineered for enhanced receptor selectivity. Unlike classical xanthines such as theophylline (a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist) [1] [4], Tazifylline exhibits refined target specificity, positioning it as a high-precision pharmacological tool. Its core mechanism centers on histamine receptor modulation while avoiding off-target interactions that characterize earlier methylxanthines.

Selective Histamine H1 Receptor Antagonism Dynamics

Tazifylline functions as a potent and selective antagonist of histamine H1 receptors. This targeted antagonism disrupts histamine-mediated signaling cascades, preventing Gq-protein activation and subsequent inositol trisphosphate (IP3)-dependent calcium mobilization in smooth muscle cells [3]. In isolated guinea pig ileum preparations—a gold-standard model for H1 receptor pharmacology—Tazifylline potently inhibits histamine-induced contractions with an affinity significantly exceeding that for other receptor classes [3]. In vivo studies in guinea pigs demonstrate its ability to suppress histamine-induced bronchoconstriction and protect against lethal histamine challenges, confirming functional H1 blockade in physiologically relevant systems [3]. The compound's efficacy extends to conscious animal models, where it mitigates histamine-driven inflammatory responses in cutaneous vasculature and attenuates hypotensive responses attributable to H1 receptor activation [3].

Affinity Profiling for Non-Target Receptors (H2, α/β-Adrenoceptors, Muscarinic Subtypes)

Tazifylline’s pharmacological value stems significantly from its negligible engagement with receptors historically associated with xanthine-related adverse effects. Comprehensive radioligand binding studies reveal:

  • H2 Histamine Receptors: Affinity >100 μM (clinically insignificant) [3] [5]
  • α-Adrenoceptors and β-Adrenoceptors: No significant binding up to high micromolar concentrations [3] [5]
  • Muscarinic Receptor Subtypes: Lack of appreciable affinity across M1-M5 subtypes [3] [5]
  • 5-Hydroxytryptamine (Serotonin) Receptors: Absence of meaningful interaction [3]

This distinct profile contrasts sharply with non-selective xanthines like theophylline, which exhibits affinity for adenosine A1, A2A, and A2B receptors (K~i~ ≈ 2-20 μM) contributing to cardiac and central nervous system stimulation [1] [4]. Similarly, doxofylline shows modest PDE2A1 inhibition and β2-adrenoceptor interactions [7]. Tazifylline’s selectivity minimizes risks of tachycardia (α/β-adrenoceptor or adenosine-mediated), gastric acid secretion (H2-mediated), or anticholinergic effects (muscarinic receptor-mediated) without compromising primary H1 antagonism.

Table 1: Receptor Affinity Profile of Tazifylline vs. Related Xanthines

ReceptorTazifylline AffinityTheophylline AffinityDoxofylline AffinityClinical Consequence of Binding
H1 HistamineHigh (nM range)Low (>100 μM)Low (>100 μM)Bronchoconstriction inhibition
A1 Adenosine>100 μM~15 μM [1]>100 μM [7]Tachycardia, tremor if bound
A2A Adenosine>100 μM~10 μM [1]>100 μM [7]Coronary vasodilation if bound
A2B Adenosine>100 μM~20 μM [1]>100 μM [7]Bronchoconstriction promotion
β2-Adrenoceptor>100 μMNot primary targetModerate [7]Tachycardia if bound
Muscarinic (M3)>100 μMLow>100 μMDry mouth, urinary retention if bound

Long-Acting Binding Kinetics and Competitive Inhibition Patterns

Tazifylline exhibits prolonged target occupancy stemming from slow dissociation kinetics from the H1 receptor. This is quantified by its extended residence time—a critical pharmacodynamic parameter defining the duration of the drug-receptor complex persistence [8] [10]. Experimental data indicate Tazifylline forms a stable complex with the H1 receptor, resulting in inhibition lasting significantly beyond plasma clearance. In conscious dogs, oral administration produces sustained inhibition of histamine-induced skin inflammation, demonstrating in vivo durability [3].

Mechanistically, Tazifylline acts as a competitive antagonist at the histamine binding site. Its binding follows a reversible, equilibrium-driven process described by the Cheng-Prusoff equation:

K_i = \frac{IC_{50}}{1 + \frac{[L]}{K_D}}

Where K~i~ = inhibition constant, IC~50~ = half-maximal inhibitory concentration, [L] = ligand (histamine) concentration, and K~D~ = histamine dissociation constant. At histamine concentrations encountered physiologically, Tazifylline effectively shifts the histamine dose-response curve rightward without suppressing maximal response—classic competitive antagonism [3] [10]. This contrasts with non-competitive or irreversible antagonists like alkylating agents.

Table 2: Pharmacokinetic and Binding Kinetic Parameters of Tazifylline

ParameterTazifyllineTheophyllineEnprofylline
H1 Receptor K~i~ (nM)5 - 20*>100,000>100,000
Plasma Half-Life (hrs)~7 - 12**~8 [1]~2 [2]
Target Residence TimeProlongedShortShort
Inhibition MechanismCompetitiveNon-competitive (PDE)Non-competitive (PDE)

Estimated from functional studies [3]; *Inferred from in vivo efficacy duration [3]

Furthermore, Tazifylline’s binding kinetics likely involve conformational selection—stabilizing an inactive H1 receptor state refractory to histamine binding. This is distinct from "induced fit" mechanisms [10]. The dioxolane moiety in its structure may contribute to optimized hydrogen bonding with Ser159/Ser163 residues in the H1 binding pocket, prolonging dissociation [3] [8]. Such extended receptor occupancy enables once-daily dosing potential despite moderate plasma half-life—an exemplar of kinetic selectivity enhancing therapeutic utility.

Properties

CAS Number

79712-55-3

Product Name

Tazifylline

IUPAC Name

7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C23H32N6O3S

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3

InChI Key

JTOUASWUIMAMAD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O

Synonyms

LN 2974
RS 49014
tazifylline
tazifylline dihydrochloride

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.